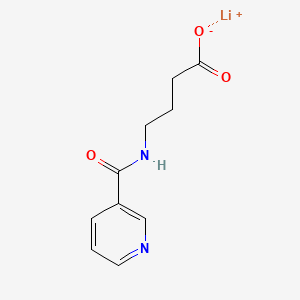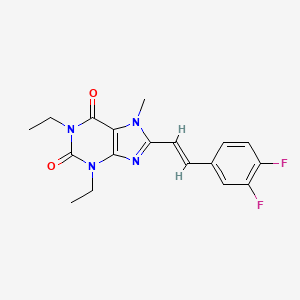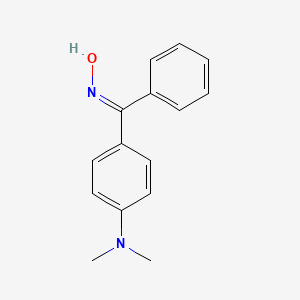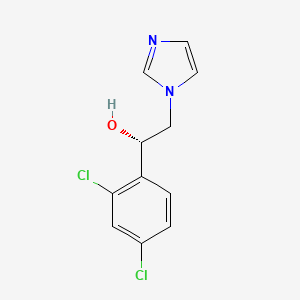
Sorbic acid, 5-formyl-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorbic acid, 5-formyl-2-hydroxy-: is a derivative of sorbic acid, a naturally occurring organic compound commonly used as a food preservative. This compound is characterized by the presence of a formyl group (-CHO) and a hydroxyl group (-OH) attached to the sorbic acid backbone. It is a versatile chemical with various applications in different fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sorbic acid, 5-formyl-2-hydroxy- typically involves the oxidation of 5-hydroxymethylfurfural (HMF). This process can be carried out using various catalysts and oxidizing agents. For instance, the oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA) can be achieved using metal oxide-supported ruthenium catalysts under aqueous conditions . Another method involves the use of quaternary ammonium octamolybdate and dectungstate as catalysts for the oxidation of HMF with hydrogen peroxide .
Industrial Production Methods: Industrial production of sorbic acid, 5-formyl-2-hydroxy- often relies on the same oxidation processes used in laboratory settings but scaled up to meet industrial demands. The choice of catalysts and reaction conditions is optimized to ensure high yields and selectivity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Sorbic acid, 5-formyl-2-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary oxidation of HMF can lead to the formation of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 2,5-diformylfuran (DFF), which can further be oxidized to FFCA and then to 2,5-furandicarboxylic acid (FDCA) .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxide-supported catalysts.
Reduction: Reducing agents such as sodium borohydride can be used to convert aldehyde groups to alcohols.
Substitution: Various nucleophiles can be used to substitute functional groups on the furan ring.
Major Products: The major products formed from these reactions include HMFCA, DFF, FFCA, and FDCA .
Applications De Recherche Scientifique
Sorbic acid, 5-formyl-2-hydroxy- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which sorbic acid, 5-formyl-2-hydroxy- exerts its effects involves the interaction of its functional groups with specific molecular targets. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
5-Hydroxymethylfurfural (HMF): A precursor for the synthesis of sorbic acid, 5-formyl-2-hydroxy-.
2,5-Furandicarboxylic Acid (FDCA): A derivative formed through the oxidation of FFCA.
2,5-Diformylfuran (DFF): Another oxidation product of HMF.
Uniqueness: Sorbic acid, 5-formyl-2-hydroxy- is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to other furan derivatives .
Propriétés
Numéro CAS |
13046-69-0 |
|---|---|
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
(3E,5Z)-6-hydroxy-5-methyl-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C7H8O4/c1-5(4-8)2-3-6(9)7(10)11/h2-4,8H,1H3,(H,10,11)/b3-2+,5-4- |
Clé InChI |
RCQVZEIXOOIRRL-IAROGAJJSA-N |
SMILES isomérique |
C/C(=C/O)/C=C/C(=O)C(=O)O |
SMILES canonique |
CC(=CO)C=CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


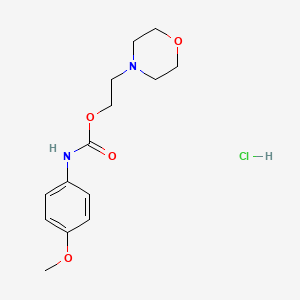
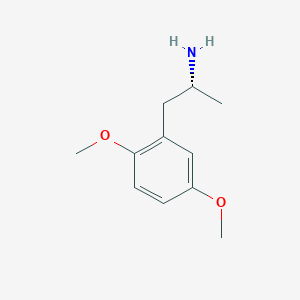


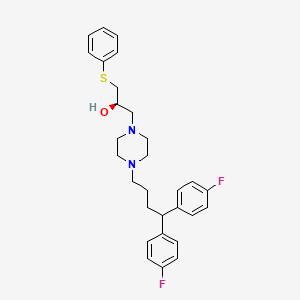
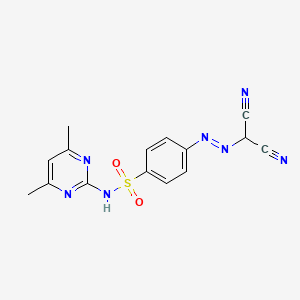
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
